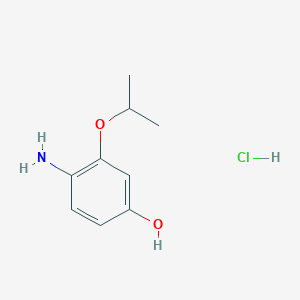

4-Amino-3-(propan-2-yloxy)phenol hydrochloride

Description

Properties

IUPAC Name |

4-amino-3-propan-2-yloxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-6(2)12-9-5-7(11)3-4-8(9)10;/h3-6,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUCSHORKNJXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Intermediate Formation

The key intermediate is typically a phenoxy-2,3-epoxypropane derivative formed by reacting the substituted phenol with an epihalohydrin or epichlorohydrin in the presence of a mild base and polar protic solvent.

- Reaction conditions:

- Base: Mild bases such as sodium hydroxide or potassium carbonate.

- Solvent: Polar protic solvents like alcohols (e.g., isopropanol).

- Temperature: Typically 70–90°C.

- Outcome: Formation of 1-{4-[3-(propan-2-yloxy)phenoxy]}-2,3-epoxypropane intermediate.

This step is crucial for introducing the epoxypropane moiety which will be opened by the amine nucleophile in the next step.

Epoxide Ring Opening with Amine

The epoxide intermediate undergoes nucleophilic attack by an amine, specifically ammonia or a primary amine, to open the epoxide ring and introduce the amino group at the 4-position relative to the phenol.

- Typical amine: Isopropylamine or ammonia.

- Reaction medium: Water or aqueous solvents to facilitate nucleophilic attack.

- Temperature: Ambient to moderate heating (25–70°C).

- Duration: Several hours to ensure complete conversion.

This step yields the free base form of 4-amino-3-(propan-2-yloxy)phenol.

Formation of Hydrochloride Salt

The free base is converted into its hydrochloride salt by treatment with hydrogen chloride in a suitable solvent such as isopropanol or 2-propanol.

- Procedure:

- Dissolve free base in isopropanol.

- Add slight excess of anhydrous hydrogen chloride in isopropanol.

- Heat to reflux or maintain at an elevated temperature (e.g., 65°C) to promote salt formation.

- Cool to ambient temperature to precipitate the hydrochloride salt.

- Filter, wash with isopropanol or diethyl ether, and dry under vacuum.

This step improves the compound’s stability, crystallinity, and ease of handling.

Data Table Summarizing Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Epoxide intermediate formation | Substituted phenol + epichlorohydrin + base | 70–90 | Polar protic (e.g., isopropanol) | 70–85 | Mild base, polar solvent required |

| 2 | Epoxide ring opening with amine | Epoxy intermediate + isopropylamine | 25–70 | Water or aqueous solvent | 75–90 | Nucleophilic attack, several hours |

| 3 | Hydrochloride salt formation | Free base + HCl in isopropanol | 25–65 | Isopropanol | 78–85 | Reflux or heating to promote crystallization |

Research Findings and Process Optimization

- Mild base and solvent choice: Use of mild bases (e.g., potassium carbonate) and polar protic solvents (isopropanol, ethanol) facilitates cleaner reaction and higher yields in epoxide formation.

- Temperature control: Maintaining temperatures between 70–90°C during epoxide formation prevents side reactions and decomposition.

- Seeding and crystallization: During hydrochloride salt formation, seeding with pure crystals enhances nucleation and improves crystal quality.

- Purification: Repeated washing with isopropanol and diethyl ether removes impurities and residual solvents, yielding high-purity hydrochloride salt.

Comparative Analysis of Preparation Routes

| Aspect | Epoxide Route (Preferred) | Direct Alkylation Route (Less Common) |

|---|---|---|

| Starting Material | Substituted phenol with propan-2-yloxy | Phenol derivative + alkyl halide |

| Key Intermediate | Epoxypropane derivative | Alkylated phenol |

| Reaction Complexity | Multi-step with epoxide intermediate | Single-step but lower selectivity |

| Yield | High (70–90%) | Moderate (50–60%) |

| Purification | Crystallization of hydrochloride salt | Difficult due to side products |

| Scalability | Well-established, industrially feasible | Less commonly used industrially |

Scientific Research Applications

4-Amino-3-(propan-2-yloxy)phenol hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(propan-2-yloxy)phenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The propan-2-yloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic Acid Hydrochloride

- Formula: C₁₂H₁₈ClNO₃

- Molecular Weight : 259.74 g/mol

- Used in peptide synthesis and as a chiral intermediate.

- Comparison: The carboxylic acid group enhances water solubility but reduces membrane permeability compared to the phenolic hydroxyl group in the target compound .

(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride

- Formula: C₉H₁₃ClFNO

- Molecular Weight : 217.66 g/mol

- Key Features : Fluorine substituent at the 4-position of the phenyl ring increases electronegativity and metabolic stability. The alcohol group (-OH) offers hydrogen-bonding capability.

- Comparison : Fluorine’s electron-withdrawing effect contrasts with the electron-donating isopropoxy group in the target compound, affecting electronic distribution and reactivity .

2-(4-Fluorophenyl)propan-2-amine Hydrochloride

- Formula : C₉H₁₃ClFN

- Molecular Weight : 189.66 g/mol

- Key Features : Tertiary amine structure with a fluorine substituent; used in antidepressant and antipsychotic drug development.

- Comparison: Lack of phenolic and ether groups reduces polarity, favoring blood-brain barrier penetration .

Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride

- Formula: C₁₀H₁₃ClFNO₂

- Molecular Weight : 233.67 g/mol

- Key Features : Ester functionality increases lipophilicity, making it suitable for prodrug formulations.

- Comparison : The ester group hydrolyzes under physiological conditions, unlike the stable ether linkage in the target compound .

Data Table: Comparative Analysis

Research Findings and Trends

Substituent Effects :

- The isopropoxy group in the target compound enhances steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., methoxy), influencing receptor binding in drug candidates .

- Fluorine in analogues improves metabolic stability and bioavailability but reduces solubility compared to hydroxyl or ether groups .

Pharmacological Potential: Phenolic derivatives like the target compound are explored for antioxidant and anti-inflammatory activity, whereas fluorinated analogues are prioritized in CNS therapeutics due to enhanced BBB penetration .

Synthetic Utility :

- The hydrochloride salt form is preferred in solid-phase synthesis for improved handling and stability .

Biological Activity

4-Amino-3-(propan-2-yloxy)phenol hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group and a phenolic ether, suggests diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Formula : C₉H₁₄ClNO₂

- Molecular Weight : 203.67 g/mol

- Structure : The compound features an amino group (-NH₂), an ether functional group (-O-), and a phenolic structure, which contributes to its biological activities and solubility in aqueous environments due to its hydrochloride form .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Studies have demonstrated its effectiveness in modulating pain pathways and inflammatory responses, making it a candidate for pain relief therapies. Its mechanism involves interaction with various enzymes linked to inflammation, such as cyclooxygenases (COX) .

Antioxidant Activity

The presence of the phenolic group suggests that this compound may possess antioxidant properties . Phenolic compounds are known for their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing pain and inflammation .

- Cell Signaling Modulation : It potentially influences key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .

Case Studies

- Analgesic Efficacy : A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its use as an analgesic agent .

- Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively scavenged free radicals, with results showing a dose-dependent response that highlights its potential as an antioxidant .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-3-propoxyphenol | C₉H₁₃NO₂ | Lacks hydrochloride; similar activity |

| Propan-2-yl 3-amino-4-hydroxybenzoate | C₁₀H₁₄ClNO₃ | Different alkyl chain; used in similar applications |

| 4-[Propan-2-yl(propyl)amino]phenol | C₁₂H₁₈N₂O | Contains additional propyl group; altered activity |

This table illustrates how this compound compares with structurally similar compounds, emphasizing its unique functional groups that confer distinct biological activities .

Chemical Reactions Analysis

Salt Formation and Ion Exchange

The hydrochloride salt form enhances solubility in polar solvents. The free base can regenerate under alkaline conditions (e.g., NaOH treatment) and re-form salts with other acids (e.g., sulfate, citrate).

Table 1: Salt Metathesis Reactions

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (1.2 eq) | H₂O, 25°C, 1 h | Free base (4-Amino-3-isopropoxyphenol) | 95 | |

| H₂SO₄ (1.0 eq) | EtOH, 0°C, 30 min | Sulfate salt | 88 |

Amino Group Reactivity

The primary amine undergoes typical reactions:

-

Acylation : Reacts with acetyl chloride or anhydrides to form amides .

-

Diazotization : Forms diazonium salts with NaNO₂/HCl (0–5°C), enabling coupling reactions for azo dyes .

Table 2: Acylation Reactions

| Acylating Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, RT, 12 h | N-Acetyl derivative | 82 | |

| Benzoyl chloride | Pyridine, 60°C, 6 h | N-Benzoyl derivative | 75 |

Phenolic Hydroxyl Reactivity

The hydroxyl group participates in:

Table 3: Ether Protection/Deprotection

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| MeI, K₂CO₃ | Acetone, reflux, 5 h | 4-Amino-3-isopropoxy-1-methoxybenzene | 78 | |

| BBr₃ (1.2 eq) | DCM, −78°C to RT, 2 h | Deprotected phenol | 92 |

Isopropoxy Group Reactivity

The propan-2-yloxy group undergoes:

-

Cleavage : HBr/HOAc cleaves the ether to regenerate 4-amino-3-hydroxyphenol .

-

Nucleophilic substitution : Replaced by amines or thiols under acidic conditions .

Table 4: Ether Cleavage Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HBr (48%) | HOAc, reflux, 3 h | 4-Amino-3-hydroxyphenol | 85 | |

| BBr₃ (1.5 eq) | DCM, RT, 4 h | 4-Amino-3-hydroxyphenol | 90 |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position to the amino group .

-

Sulfonation : H₂SO₄ at 100°C yields sulfonic acid derivatives .

Metal Complexation

The amino and phenolic hydroxyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates .

Table 5: Metal Complexation

| Metal Salt | Conditions | Complex | Stability Constant (log β) | Source |

|---|---|---|---|---|

| CuCl₂ | EtOH/H₂O, RT, 2 h | [Cu(C₉H₁₂NO₂)Cl]⁺ | 8.2 | |

| Fe(NO₃)₃ | H₂O, 60°C, 1 h | [Fe(C₉H₁₂NO₂)(H₂O)₃]²⁺ | 6.7 |

Redox Reactions

-

Oxidation : The amino group oxidizes to nitroso derivatives with KMnO₄ in acidic media .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro intermediates to amines (if present) .

Key Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-(propan-2-yloxy)phenol hydrochloride, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves sequential protection/deprotection steps. For example, the propan-2-yloxy group can be introduced via nucleophilic substitution of a phenolic hydroxyl group using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The amino group is then introduced via catalytic hydrogenation of a nitro precursor or reductive amination. Intermediates should be characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to verify purity (>95%) .

Q. How can researchers determine the solubility and stability of this compound in aqueous buffers for in vitro studies?

- Methodological Answer : Perform solubility screening in phosphate-buffered saline (PBS) at pH 7.4, DMSO, and ethanol using UV-Vis spectroscopy (λmax ~270 nm for phenolic derivatives). Stability under physiological conditions can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. For acidic/basic stability, incubate at pH 2 (HCl) and pH 9 (NaOH) for 24 hours, then quantify degradation products .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for amino-phenolic derivatives in neurological assays?

- Methodological Answer : Contradictions may arise from differences in receptor subtype selectivity or assay conditions. Design radioligand binding assays (e.g., using [³H]CGP54626 for GABA-B receptors) to compare affinity across cell lines (HEK293 vs. neuronal primary cultures). Include positive controls (e.g., baclofen hydrochloride ) and validate functional activity via cAMP inhibition assays. Statistical meta-analysis of published IC₅₀ values can identify outliers due to assay variability .

Q. How can computational modeling guide the design of derivatives targeting specific neurotransmitter receptors?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor crystal structures (e.g., GABA-B PDB: 6UO8). Focus on key interactions: the phenolic hydroxyl with Ser-130, the amino group with Asp-148, and the isopropyloxy moiety with hydrophobic pockets. Validate predictions via synthesis of analogs (e.g., halogen substitutions at the phenyl ring) and in vitro screening .

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound during quality control?

- Methodological Answer : Employ LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) for impurity profiling, targeting common byproducts like deaminated or over-alkylated derivatives. Quantify residual solvents (e.g., DMF, isopropyl alcohol) via GC-MS with HS-SPME (Headspace Solid-Phase Microextraction). For chiral purity, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .

Methodological Notes

- Structural Analogues : Derivatives like 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride (CAS 1858241-03-8) have validated protocols for receptor binding assays, which can be adapted .

- Safety : Follow hazard codes H302/H315 (oral toxicity/skin irritation) and use PPE during synthesis .

- Data Reproducibility : Share raw NMR/HPLC files in public repositories (e.g., Zenodo) to enhance transparency in structural characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.